molecular formula C12H24N2O2S B6473050 N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640956-24-5

N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6473050
CAS No.: 2640956-24-5
M. Wt: 260.40 g/mol
InChI Key: FBPLABZESWENIZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced piperidine derivatives

    Substitution: Alkylated or acylated piperidine derivatives

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the cyclopropanesulfonamide group can modulate enzyme activity . These interactions can lead to various biological effects, such as antimicrobial or antiviral activity .

Properties

IUPAC Name

N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-10(2)8-14-7-3-4-11(9-14)13-17(15,16)12-5-6-12/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPLABZESWENIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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